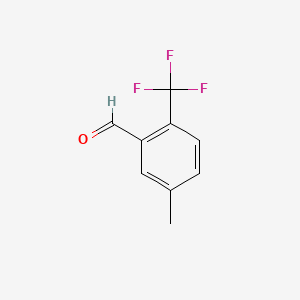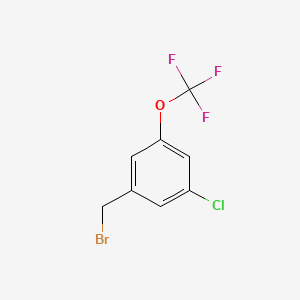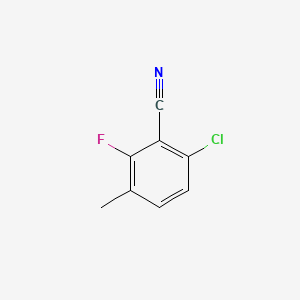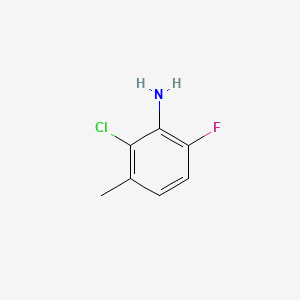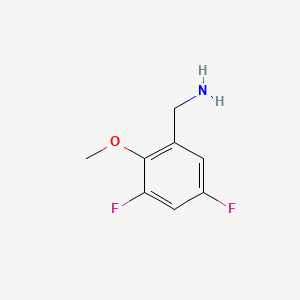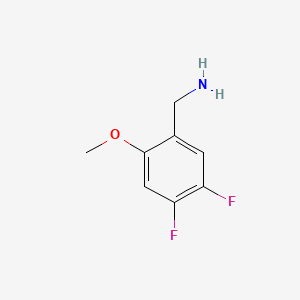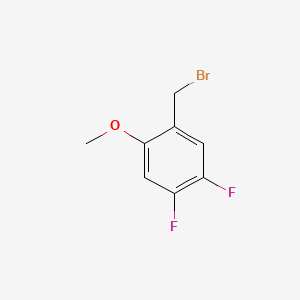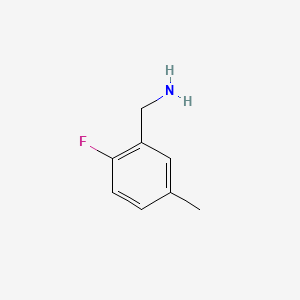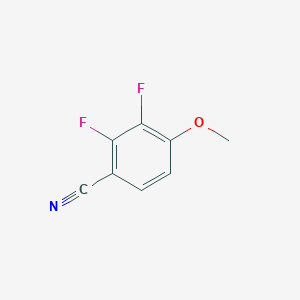
4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline” is an organic compound that contains an aniline group, a trifluoromethyl group, and a methylphenoxy group . Aniline is a primary amine that consists of a benzene ring attached to an amino group. The trifluoromethyl group is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom. The methylphenoxy group consists of a phenyl group attached to a methoxy group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would depend on the specific locations of each of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aniline, trifluoromethyl, and methylphenoxy groups. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the aniline group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Aniline derivatives, including those similar to 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline, have been studied for synthesis and characterization. For instance, in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, high yields and environmental friendliness are emphasized (Wen Zi-qiang, 2007).
- The properties of liquid crystals containing derivatives like 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl groups have been investigated. These derivatives exhibit stable smectic phases and high orientational order, highlighting their potential in liquid crystal technologies (Miyajima et al., 1995).
Environmental and Health Monitoring :
- Bi-functionalized luminescent metal-organic frameworks (MOFs) have been developed for detecting biomarkers like 4-Aminophenol, which is relevant to aniline exposure in the human body. This advancement aids in monitoring human health and environmental contamination (Jin & Yan, 2021).
- Fe3O4 magnetic nanoparticles, studied for their ability to remove aniline compounds from aqueous solutions, demonstrate the potential of aniline derivatives in environmental remediation processes (Zhang et al., 2009).
Electro-optic and Photonic Applications :
- Novel polymers incorporating 4′-(4-nitrophenylazo)-N,N-bis(4-hydroxyphenyl)aniline exhibit high thermal stability and are suitable for electro-optic applications, showing the potential use of aniline derivatives in advanced material science (Suresh et al., 2003).
- The vibrational analysis of derivatives like 4-chloro-3-(trifluoromethyl)aniline has been conducted, offering insights into their potential use in non-linear optical (NLO) materials (Revathi et al., 2017).
Pharmaceutical and Chemical Synthesis :
- Aniline derivatives are investigated in the synthesis of pharmaceutical compounds, such as Novaluron, an insecticide. This highlights the role of such compounds in diverse chemical syntheses (Wen Zi-qiang, 2008).
- The potential of aniline derivatives in synthesizing novel antiandrogens has been explored, demonstrating their utility in medicinal chemistry (Tucker et al., 1988).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(18)8-11(13)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBVFOFDGUVDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

